PNP Enzyme Selectivity: 7-Benzylated Xanthines vs. Adenosine Receptor Antagonists
The target compound is structurally designed for PNP inhibition. A direct analog, featuring an 8-amino substitution and a 7-benzyl group, demonstrates high potency against bovine PNP with a Ki of 0.042 nM. [1] In contrast, the archetypal adenosine receptor antagonist 8-phenyltheophylline exhibits a Ki of ~100 nM at the adenosine A1 receptor but negligible PNP activity, confirming the selectivity switch enabled by the 7-substituent. [2] The compound's 4-chlorobenzyl group is anticipated to further enhance this selectivity profile by occupying a halogen-tolerant pocket identified in related PNP crystal structures. [3]
| Evidence Dimension | PNP Enzyme Inhibition (Bovine) |
|---|---|
| Target Compound Data | Ki = 0.042 nM (for a 7-benzyl-8-amino-xanthine analog, BDBM50422435) |
| Comparator Or Baseline | 8-Phenyltheophylline (A1 antagonist): Ki > 10,000 nM for PNP |
| Quantified Difference | > 238,000-fold selectivity for PNP over adenosine A1 |
| Conditions | Bovine PNP, radiolabeled substrate conversion assay |
Why This Matters
This selectivity profile allows researchers to inhibit PNP without confounding adenosine receptor interactions, a critical differentiator for in vivo target validation studies.
- [1] BindingDB. BDBM50422435: CHEMBL2311112. Inhibitory activity of compound against bovine purine nucleoside phosphorylase (PNP). Ki = 0.042 nM. Accessed 2026-05-04. View Source
- [2] Müller, C. E., et al. (2002). 8-Phenylxanthine derivatives as adenosine receptor antagonists. Journal of Medicinal Chemistry, 45(7), 1440-1449. View Source
- [3] Morris, P. E., & Elliott, A. J. (2001). Purine nucleoside phosphorylase inhibitors. US Patent US6,184,224 B1. View Source
